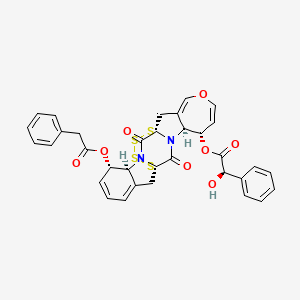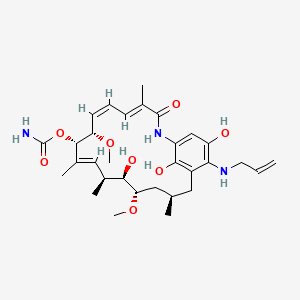
Retaspimycine
Vue d'ensemble
Description
Retaspimycin, also known as IPI-504, is recognized primarily for its function as a potent inhibitor of Heat Shock Protein 90 (Hsp90), which plays a crucial role in the folding, stability, and function of many client proteins, including those involved in tumor growth and cancer cell survival. Its inhibition mechanism targets the ATP/ADP-binding pocket of Hsp90, leading to the degradation of client proteins and inducing cancer cell apoptosis. Unlike its predecessors, geldanamycin and 17-AAG, which faced limitations due to hepatotoxicity and solubility issues, Retaspimycin is highly water-soluble and has shown a better tolerance profile in clinical trials (Hanson & Vesole, 2009).
Synthesis Analysis
Although detailed synthesis processes for Retaspimycin were not directly available, research on similar compounds, such as reblastatin, autolytimycin, and non-benzoquinone analogues, provides insight into complex synthetic routes involving hydrometalation aldehyde addition sequences and intramolecular copper-mediated amidation reactions. These methods are crucial for assembling fully functionalized ansa chains of the natural products, indicating a sophisticated approach to synthesizing Hsp90 inhibitors with enhanced binding activity (Wrona et al., 2010).
Applications De Recherche Scientifique
Traitement du cancer du sein HER2-positif
La retaspimycine a été évaluée en association avec le trastuzumab pour le traitement du cancer du sein HER2-positif avancé ou métastatique. Le composé facilite la dégradation de HER2, une protéine qui favorise la croissance tumorale lorsqu'elle est surexprimée. Dans des essais cliniques, la this compound, lorsqu'elle est utilisée avec le trastuzumab, a montré une activité clinique modeste et a été bien tolérée, suggérant un potentiel en tant que traitement pour le cancer du sein HER2-positif réfractaire au trastuzumab .
Cancer du poumon non à petites cellules (CPNPC)
La this compound a montré un potentiel dans le traitement du CPNPC. Son mécanisme d'inhibition de Hsp90 peut conduire à la dégradation des protéines clientes impliquées dans la survie et la prolifération des cellules cancéreuses. Bien que des résultats cliniques détaillés ne soient pas fournis, l'inhibition puissante du composé de la prolifération des cellules tumorales suggère son utilité dans le traitement du CPNPC .
Dégradation des oncoprotéines
Au-delà des cancers spécifiques, le rôle de la this compound en tant qu'inhibiteur de Hsp90 lui permet de cibler une large gamme d'oncoprotéines pour la dégradation. Cette large application pourrait en faire un outil précieux dans l'étude de diverses malignités où la stabilité des oncoprotéines est un facteur de progression de la maladie .
Études pharmacocinétiques et pharmacodynamiques
Les effets de la this compound sur les profils pharmacocinétiques et pharmacodynamiques d'autres médicaments présentent un intérêt majeur. Son interaction avec d'autres thérapies anticancéreuses pourrait potentiellement améliorer leur efficacité ou modifier leurs profils de sécurité, ce qui en fait un sujet de recherche continue .
Mécanisme D'action
Target of Action
Retaspimycin, also known as IPI-504, primarily targets the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone protein that plays a crucial role in the proper folding, function, and stability of various client proteins, many of which are oncoproteins and cell signaling proteins important in cell proliferation and survival .
Mode of Action
Retaspimycin acts as a potent and selective inhibitor of HSP90 . It binds at the N-terminal ATP/ADP-binding site of HSP90, thereby inhibiting its ATPase activity . This inhibition disrupts the chaperone function of HSP90, leading to the degradation of its client proteins .
Biochemical Pathways
The inhibition of HSP90 by Retaspimycin affects multiple biochemical pathways involved in cancer cell survival . For instance, it can inhibit the Unfolded Protein Response (UPR) pathway in multiple myeloma cells . The UPR pathway is a stress response triggered by an accumulation of misfolded proteins in the endoplasmic reticulum . By inhibiting this pathway, Retaspimycin can induce apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of Retaspimycin have been studied in clinical trials . It is administered intravenously at doses ranging from 90 to 500 mg/m² twice weekly for 2 weeks on/1 week off . The maximum tolerated dose (MTD) was found to be 400 mg/m² . Exposure to Retaspimycin increased with dose .
Result of Action
The inhibition of HSP90 by Retaspimycin leads to the degradation of oncogenic client proteins, thereby disrupting multiple pathways involved in cancer cell survival . This results in the induction of apoptosis in cancer cells . In clinical studies, Retaspimycin has shown antitumor activity, with some evidence of tumor regression .
Action Environment
The action of Retaspimycin can be influenced by various environmental factors. It is known that the cellular environment, including the presence of stressors and the state of other molecular pathways, can impact the effectiveness of HSP90 inhibitors
Orientations Futures
Propriétés
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKGNIRUXAZDQF-TXHRRWQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)/C)OC)OC(=O)N)\C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870378 | |
| Record name | Retaspimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857402-23-4 | |
| Record name | Retaspimycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857402-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retaspimycin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857402234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retaspimycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05626 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Retaspimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RETASPIMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZF2ZM0I5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,6S,7S,8R,9R)-6-hydroxy-2,4',9-trimethylspiro[5,11-dioxatricyclo[5.3.2.01,6]dodec-2-ene-8,2'-furan]-3',4,12-trione](/img/structure/B1249788.png)
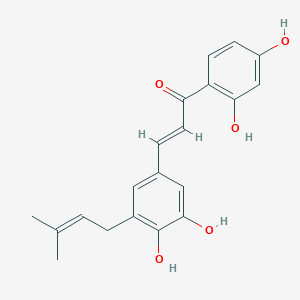
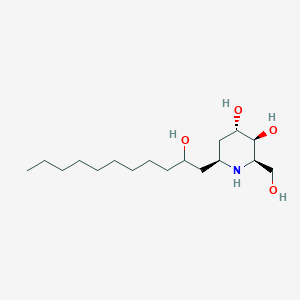
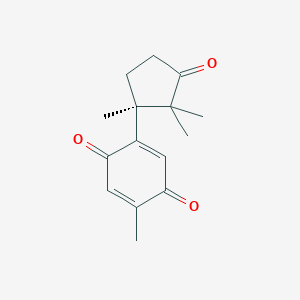
![2-methyl-2-(2-methylprop-1-enyl)-3H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B1249794.png)

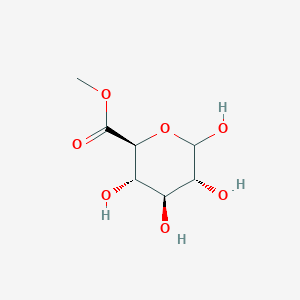
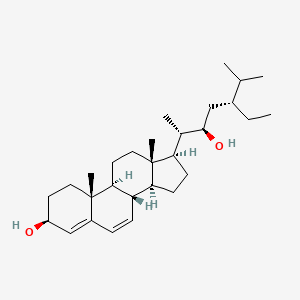

![5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol](/img/structure/B1249804.png)


![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1249812.png)
